molecular formula C7H11NO B15305652 1-(3-Ethenylazetidin-1-yl)ethan-1-one

1-(3-Ethenylazetidin-1-yl)ethan-1-one

Cat. No.: B15305652
M. Wt: 125.17 g/mol
InChI Key: DLENEOSAQGCVNS-UHFFFAOYSA-N
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Description

1-(3-Ethenylazetidin-1-yl)ethan-1-one is a ketone derivative featuring a four-membered azetidine ring substituted with an ethenyl (vinyl) group at the 3-position. The azetidine ring, a strained nitrogen-containing heterocycle, confers unique reactivity and structural rigidity compared to five- or six-membered analogues.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3-ethenylazetidin-1-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-3-7-4-8(5-7)6(2)9/h3,7H,1,4-5H2,2H3

InChI Key

DLENEOSAQGCVNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethenylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with ethenyl-containing reagents under controlled conditions. One common method involves the use of ethenyl magnesium bromide in the presence of a catalyst to facilitate the addition of the ethenyl group to the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethenylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(3-Ethenylazetidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(3-Ethenylazetidin-1-yl)ethan-1-one and related ethanone derivatives:

Compound Substituents/Ring System Molecular Weight (g/mol) Key Applications/Properties References
This compound Azetidine + ethenyl group ~139.19 (calculated) Hypothesized use in drug design (strain-driven reactivity)
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino-phenyl group 163.22 Pharmaceutical intermediates, material science
1-(4-Bromophenyl)ethan-1-one 4-Bromophenyl group 199.04 Precursor for hydrazide synthesis
1-(Benzofuran-2-yl)ethan-1-one Benzofuran ring 160.17 Antimicrobial activity
1-(Pyridin-3-yl)ethan-1-one Pyridine ring 121.14 Hydrazide synthesis

Structural and Reactivity Differences

  • Ring Strain vs. Stability : The azetidine ring in the target compound introduces significant ring strain compared to five-membered (e.g., pyrrolidine) or aromatic (e.g., benzofuran) systems. This strain may enhance reactivity in nucleophilic additions or ring-opening reactions.
  • Substituent Effects: The ethenyl group at the azetidine 3-position contrasts with electron-withdrawing (e.g., bromo in ) or electron-donating (e.g., dimethylamino in ) substituents in other ethanones. This difference likely modulates electronic properties, solubility, and biological target interactions.

Spectral and Analytical Data

  • NMR Trends : The azetidine ring’s protons are expected to resonate upfield (δ 2.5–4.0 ppm) compared to aromatic protons in benzofuran (δ 6.5–8.0 ppm) or pyridine (δ 7.0–8.5 ppm) derivatives.
  • Mass Spectrometry: HRMS data for similar compounds (e.g., [M+H]+ = 437.0052 for a bromo-indole ethanone) provide benchmarks for verifying the target compound’s molecular ion.

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